molecular formula C20H18O3 B2481071 3-(benzyloxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one CAS No. 320350-67-2

3-(benzyloxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

Cat. No. B2481071
CAS RN: 320350-67-2
M. Wt: 306.361
InChI Key: RMBDGDFCQUTEBF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-(benzyloxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one and its analogues has been achieved through various methods, including microwave-assisted cyclization under mildly basic conditions, leading to yields ranging from 50-72% (Dao et al., 2018). Novel and efficient one-pot syntheses involving Cs2CO3-promoted reactions and domino Michael addition/intramolecular aldol/oxidative aromatization/lactonization have been developed, facilitating rapid production of this compound and its derivatives (Poudel & Lee, 2014).

Molecular Structure Analysis

The molecular structure of this compound exhibits unique features that are crucial for its chemical behavior. X-ray crystallography and spectroscopic methods often confirm the structure, highlighting the presence of pi-stacked dimers and specific conformations that influence its reactivity and interactions (da Silva et al., 2007).

Scientific Research Applications

Fluorescence and Metal Interaction Properties

The compound and its derivatives have been studied for their fluorescence and metal interaction properties. A study found that these compounds, when modified, can display fluorescence enhancement in the presence of metals, suggesting potential applications in analytical, environmental, and medicinal chemistry (Gülcan et al., 2022).

Microwave-Assisted Synthesis

Research has explored microwave-assisted synthesis techniques for these compounds, highlighting efficient methods for their production. Such techniques have applications in the field of organic chemistry for synthesizing various derivatives efficiently (Dao et al., 2018).

Biological Activity of Mannich Bases

Studies have shown that Mannich bases derived from this compound possess neurological activities. For example, a specific derivative was found to stimulate the central and peripheral nervous systems, indicating potential applications in neuropharmacology (Garazd et al., 2002).

Potential in Cholinesterase Inhibition

Research into derivatives of this compound has also explored their potential as cholinesterase inhibitors, which could be relevant in treating diseases like Alzheimer's. This research underscores the potential of these compounds in medicinal chemistry (Gulcan et al., 2014).

Novel Scaffolds and Structures

The compound has been used to create novel scaffolds in organic chemistry, offering pathways to diverse derivatives. This has applications in drug design and synthetic chemistry (Liu et al., 2015).

Antibacterial Properties

Some derivatives of this compound have been synthesized and evaluated for their antibacterial activity. This research suggests potential applications in developing new antibacterial agents (Velpula et al., 2015).

Synthetic Procedures Review

Reviews of synthetic procedures for derivatives of this compound highlight its importance in pharmacology and the need for efficient synthetic methods due to limited natural availability (Mazimba, 2016).

properties

IUPAC Name

3-phenylmethoxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O3/c21-20-18-9-5-4-8-16(18)17-11-10-15(12-19(17)23-20)22-13-14-6-2-1-3-7-14/h1-3,6-7,10-12H,4-5,8-9,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMBDGDFCQUTEBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(C=C(C=C3)OCC4=CC=CC=C4)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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